molecular formula C13H10N2O3S B14120924 N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B14120924
M. Wt: 274.30 g/mol
InChI Key: YMOJHAPRGAZUPL-AUWJEWJLSA-N
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Description

N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiophene ring and a benzodioxole moiety, which are linked through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound, potentially converting the hydrazone to an amine.

    Substitution: Substituted products where the hydrazone linkage is replaced by the nucleophile.

Scientific Research Applications

N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde derivatives: Compounds with similar thiophene moieties.

    Benzodioxole derivatives: Compounds containing the benzodioxole ring structure.

    Hydrazones: Other hydrazone compounds with different substituents.

Uniqueness

N’-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific combination of thiophene and benzodioxole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7-

InChI Key

YMOJHAPRGAZUPL-AUWJEWJLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=CS3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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